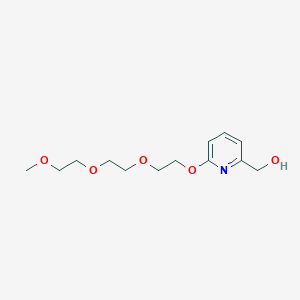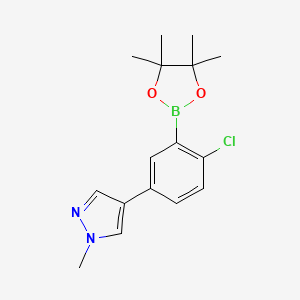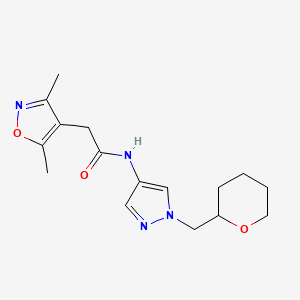
3-(4-Chloro-3-fluoroanilino)-1-(2-naphthyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chloro-3-fluoroanilino)-1-(2-naphthyl)-1-propanone, also known as Flupentixol, is a synthetic compound that is used as an antipsychotic medication to treat a wide range of psychiatric disorders. Flupentixol is a member of the thioxanthene class of antipsychotics and is structurally related to chlorpromazine. It is a potent dopamine antagonist and is thought to act primarily by blocking dopamine receptors in the brain. Flupentixol is used in the treatment of schizophrenia, bipolar disorder, and depression.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Microbial Reductases
In the field of asymmetric synthesis, a study discusses the use of microbial reductases for synthesizing chiral intermediates such as 3-Chloro-1-phenyl-1-propanol, which could be relevant for the synthesis of compounds like 3-(4-Chloro-3-fluoroanilino)-1-(2-naphthyl)-1-propanone (Choi et al., 2010).
Kinetic Resolution in Drug Synthesis
Another study focuses on the kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in synthesizing beta-adrenergic blocking agents. This process is crucial for producing optically pure forms of such compounds, which might be applicable in the synthesis of related compounds (Kapoor et al., 2003).
Fluorescent Amino Acids
Research on genetically encoding fluorescent amino acids such as dansylalanine in yeast, using an amber nonsense codon, opens up possibilities for studying protein structures and interactions. This technique can be potentially adapted for compounds like this compound to study protein dynamics (Summerer et al., 2006).
Antibacterial Agents Synthesis
A study on the synthesis of 1,4-dihydro-4-oxopyridinecarboxylic acids, which have applications as antibacterial agents, provides insights into the structure-activity relationships and the synthesis process of such compounds. This knowledge can be applied to the synthesis and understanding of the properties of this compound (Matsumoto et al., 1984).
Crystallographic Studies
The crystal structure of related organic compounds can provide insights into the structural properties and potential applications of this compound. This includes understanding intermolecular interactions and molecular frameworks (Abdel-Jalil et al., 2015).
Enantioselective Synthesis
The enantioselective synthesis of chloro alcohols, including compounds similar to this compound, is essential for producing pharmaceutically pure forms. Studies on lipase-catalyzed transesterification provide insights into this process (Raju et al., 1995).
Fluorinated Compounds in Organic Synthesis
Research on fluorinated compounds, such as fluoronaphthalene building blocks, is crucial for understanding the synthesis and applications of compounds with fluorine substitutions like this compound. These studies offer insights into regioselectivity and chemical reactions involving fluorinated compounds (Masson & Schlosser, 2005).
Eigenschaften
IUPAC Name |
3-(4-chloro-3-fluoroanilino)-1-naphthalen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFNO/c20-17-8-7-16(12-18(17)21)22-10-9-19(23)15-6-5-13-3-1-2-4-14(13)11-15/h1-8,11-12,22H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAJTOXUKKOVFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CCNC3=CC(=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)ethanesulfonamide](/img/structure/B2739632.png)


![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3,4,5-trimethoxybenzamide](/img/structure/B2739635.png)
![1-(4-Chlorophenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2739639.png)

![N-[3-(2-Oxoazetidin-1-yl)phenyl]-5-propan-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B2739643.png)
![4-ethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2739644.png)


![6-Benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2739648.png)
![(E,2Z)-N'-[(4-chlorophenyl)amino]-2-(methylimino)-N,N-dioxo-2-(pyrrolidin-1-yl)ethanimidamide](/img/structure/B2739649.png)

![3-Ethyl-9-(p-tolyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2739652.png)